molecular formula C8H7NO3 B6249405 ethyl 2-ethynyl-1,3-oxazole-4-carboxylate CAS No. 617705-26-7

ethyl 2-ethynyl-1,3-oxazole-4-carboxylate

Cat. No.: B6249405
CAS No.: 617705-26-7
M. Wt: 165.15 g/mol
InChI Key: HOBJTKPWDGVNHQ-UHFFFAOYSA-N
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Description

Ethyl 2-ethynyl-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethynyl-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl 2-bromoacetate with propargylamine, followed by cyclization with a suitable base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethynyl-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form this compound derivatives with different functional groups.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide variety of functionalized oxazole derivatives.

Scientific Research Applications

Ethyl 2-ethynyl-1,3-oxazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological processes.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-ethynyl-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-ethynyl-1,3-oxazole-4-carboxylate can be compared with other oxazole derivatives, such as:

    Ethyl 2-ethynyl-1,3-oxazole-5-carboxylate: Similar structure but with the carboxylate group at a different position.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    2-ethynyl-1,3-oxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their functional groups.

Properties

CAS No.

617705-26-7

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

ethyl 2-ethynyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C8H7NO3/c1-3-7-9-6(5-12-7)8(10)11-4-2/h1,5H,4H2,2H3

InChI Key

HOBJTKPWDGVNHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=N1)C#C

Purity

95

Origin of Product

United States

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